REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH:4]=[CH:5][CH:6]=O.[CH3:12][C:13]([OH:15])=[O:14]>CC(OC(C)=O)=O>[C:13]([O:15][CH:1]1[C:2]2[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:4]=[C:5]1[CH3:6])(=[O:14])[CH3:12]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=O)C=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
FeCl3·6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
53 g
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted together
|
Type
|
TEMPERATURE
|
Details
|
After a further 2 hours at reflux the cooled mixture
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was treated to the same workup and purification as before
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C(=CC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |